Cas no 2307777-62-2 (rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid)

Technical Introduction: rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid is a chiral bicyclic compound featuring a rigid octahydroisoindole scaffold, which is valuable for stereoselective synthesis. The tert-butoxycarbonyl (Boc) group provides orthogonal protection for the secondary amine, enabling selective deprotection under mild acidic conditions. The carboxylic acid moiety offers further functionalization potential, making it a versatile intermediate in peptide mimetics and medicinal chemistry. Its stereochemically defined structure ensures high enantiopurity, critical for applications in asymmetric synthesis and drug development. The compound’s stability under typical reaction conditions and compatibility with common coupling reagents enhance its utility in complex molecular constructions. (Word count: ~100)
rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid structure
2307777-62-2 structure
Product Name:rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid
CAS No:2307777-62-2
MF:C14H23NO4
MW:269.33672451973
CID:5086408
PubChem ID:124709556
Update Time:2025-06-23

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid
    • (3aS,7aS)-2-(tert-butoxycarbonyl)-hexahydro-1H-isoindole-3a-carboxylic acid
    • F77337
    • 2307777-62-2
    • BS-47829
    • (3aS,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid
    • Inchi: 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m1/s1
    • InChI Key: LXOAYZUYWUARHZ-QMTHXVAHSA-N
    • SMILES: OC([C@]12CN(C(=O)OC(C)(C)C)C[C@H]1CCCC2)=O

Computed Properties

  • Exact Mass: 269.16270821g/mol
  • Monoisotopic Mass: 269.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 66.8

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-384667-0.05g
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
2307777-62-2 95.0%
0.05g
$266.0 2025-03-16
Enamine
EN300-384667-0.1g
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
2307777-62-2 95.0%
0.1g
$396.0 2025-03-16
Enamine
EN300-384667-0.25g
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
2307777-62-2 95.0%
0.25g
$567.0 2025-03-16
Enamine
EN300-384667-0.5g
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
2307777-62-2 95.0%
0.5g
$891.0 2025-03-16
Enamine
EN300-384667-1.0g
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
2307777-62-2 95.0%
1.0g
$1142.0 2025-03-16
Enamine
EN300-384667-2.5g
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
2307777-62-2 95.0%
2.5g
$2240.0 2025-03-16
Enamine
EN300-384667-5.0g
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
2307777-62-2 95.0%
5.0g
$3313.0 2025-03-16
Enamine
EN300-384667-10.0g
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
2307777-62-2 95.0%
10.0g
$4914.0 2025-03-16
Aaron
AR01XDS2-1g
rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid
2307777-62-2 95%
1g
$1596.00 2025-02-12
Aaron
AR01XDS2-50mg
rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid
2307777-62-2 95%
50mg
$391.00 2025-02-12

Additional information on rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid

Comprehensive Overview of rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid (CAS No. 2307777-62-2)

The compound rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid (CAS No. 2307777-62-2) is a highly specialized chiral building block widely utilized in pharmaceutical research and organic synthesis. Its unique structural features, including the octahydro-3aH-isoindole core and tert-Butoxycarbonyl (Boc) protecting group, make it invaluable for the development of peptidomimetics, drug candidates, and asymmetric catalysis. Researchers and chemists frequently search for this compound due to its relevance in small molecule drug discovery, protease inhibitor design, and medicinal chemistry applications.

In recent years, the demand for chiral intermediates like rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid has surged, driven by advancements in targeted therapy and precision medicine. The compound's stereochemistry (3aS,7aS) is particularly noteworthy, as it enables the synthesis of enantiomerically pure molecules—a critical requirement for FDA-approved drugs. This aligns with the growing focus on green chemistry and sustainable synthesis, where efficient chiral auxiliaries reduce waste and improve yield.

The Boc-protected moiety in this compound offers exceptional stability under acidic conditions, a feature highly sought after in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. Its compatibility with Fmoc/tBu strategies further enhances its utility in constructing complex peptide architectures. Additionally, the octahydro-3aH-isoindole scaffold mimics proline-like conformations, making it a hotspot for GPCR-targeted drug design—a trending topic in neuropharmacology and oncology research.

From a synthetic perspective, CAS No. 2307777-62-2 is often discussed in forums and publications addressing stereoselective hydrogenation and ring-closing metathesis. These methodologies are pivotal for scalable production, a recurring concern among industrial chemists. Furthermore, its role in bioconjugation and prodrug development has gained traction, especially with the rise of ADC (antibody-drug conjugate) therapies and targeted drug delivery systems.

Analytical characterization of this compound typically involves NMR spectroscopy, HPLC chiral separation, and mass spectrometry—techniques frequently queried by quality control professionals. Its logP and pKa values are also critical for ADME/Tox profiling, a key step in preclinical studies. As the pharmaceutical industry shifts toward AI-driven molecular design, databases increasingly tag compounds like rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid for machine learning training sets.

In conclusion, CAS No. 2307777-62-2 represents a versatile and pharmacologically relevant scaffold. Its applications span from peptide therapeutics to catalysis, resonating with contemporary research themes like fragment-based drug discovery and cryo-EM structural analysis. As synthetic methodologies evolve, this compound is poised to remain a cornerstone in high-value chemical manufacturing and academic innovation.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk